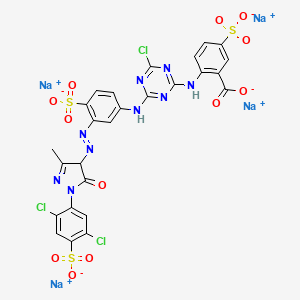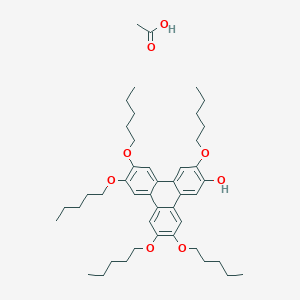![molecular formula C5H14N2O8S4 B14385328 N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide] CAS No. 89913-06-4](/img/structure/B14385328.png)
N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] is a chemical compound known for its unique structure and properties It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of methanesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but a less complex structure.
Methanesulfonyl azide: Another sulfonamide derivative used in organic synthesis
Uniqueness
N,N’-Methylenebis[N-(methanesulfonyl)methanesulfonamide] is unique due to its bis-sulfonamide structure, which allows for multiple interactions with biological targets. This makes it more versatile in its applications compared to simpler sulfonamides .
Propiedades
Número CAS |
89913-06-4 |
|---|---|
Fórmula molecular |
C5H14N2O8S4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[[bis(methylsulfonyl)amino]methyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C5H14N2O8S4/c1-16(8,9)6(17(2,10)11)5-7(18(3,12)13)19(4,14)15/h5H2,1-4H3 |
Clave InChI |
HSNMACSEDWXEKY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N(CN(S(=O)(=O)C)S(=O)(=O)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)

![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)



